N~2~-(1,3-benzodioxol-5-ylmethyl)-N~4~-(3,4-dimethylphenyl)pteridine-2,4-diamine
Description
N²-(1,3-Benzodioxol-5-ylmethyl)-N⁴-(3,4-dimethylphenyl)pteridine-2,4-diamine is a pteridine-diamine derivative characterized by two distinct substituents:
- N² position: A 1,3-benzodioxol-5-ylmethyl group, a bicyclic ether moiety linked via a methyl bridge. This group is known for enhancing lipophilicity and metabolic stability in drug design due to its electron-rich aromatic system .
- N⁴ position: A 3,4-dimethylphenyl group, providing steric bulk and hydrophobic interactions. The para- and meta-methyl substitutions may optimize binding affinity in receptor-mediated processes compared to ortho-substituted analogs.
Properties
IUPAC Name |
2-N-(1,3-benzodioxol-5-ylmethyl)-4-N-(3,4-dimethylphenyl)pteridine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O2/c1-13-3-5-16(9-14(13)2)26-21-19-20(24-8-7-23-19)27-22(28-21)25-11-15-4-6-17-18(10-15)30-12-29-17/h3-10H,11-12H2,1-2H3,(H2,24,25,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLSGFZVWAALSNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NCC4=CC5=C(C=C4)OCO5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N~2~-(1,3-benzodioxol-5-ylmethyl)-N~4~-(3,4-dimethylphenyl)pteridine-2,4-diamine is a complex organic compound that has drawn attention for its potential biological activities. This compound belongs to the pteridine family, which has been associated with various biological functions, including antioxidant and anti-inflammatory properties. This article reviews its biological activity based on recent research findings, case studies, and data tables.
Chemical Structure
The compound's structure includes a pteridine core substituted with a benzodioxole moiety and a dimethylphenyl group. The unique structural features of this compound may contribute to its biological activities.
Antioxidant Properties
Research indicates that derivatives of pteridine, including this compound, exhibit significant antioxidant activity. A study demonstrated that certain pteridine derivatives showed efficacy as radical scavengers and lipid antioxidants in various assays. For instance, compounds were effective at inhibiting lipid peroxidation and exhibited an IC50 value as low as 100 nM against soybean lipoxygenase (LOX) .
Table 1: Antioxidant Activity of Pteridine Derivatives
| Compound | IC50 (nM) | Target |
|---|---|---|
| 2-(4-methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)pteridin-4-amine | 100 | Soybean LOX |
| This compound | TBD | TBD |
Anti-inflammatory Effects
In vivo studies have shown that pteridine derivatives can reduce inflammation markers significantly. For example, a compound structurally related to this compound demonstrated a 41% reduction in inflammation in a rat model of colitis when administered at 0.01 mmol/kg .
Case Study: Colitis Model
- Compound Tested : 2-(4-methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)pteridin-4-amine
- Dosage : 0.01 mmol/kg
- Outcome : 41% reduction in inflammatory markers.
Antidiabetic Potential
Recent studies have also explored the antidiabetic properties of benzodioxole derivatives. One study synthesized several benzodioxole carboxamide derivatives and assessed their efficacy against α-amylase, an enzyme involved in carbohydrate metabolism. Notably, compounds showed IC50 values ranging from 0.68 to 0.85 µM against α-amylase while demonstrating minimal cytotoxicity towards normal cell lines (IC50 > 150 µM) .
Table 2: Antidiabetic Activity of Benzodioxole Derivatives
| Compound | IC50 (µM) | Target |
|---|---|---|
| IIc | 0.68 | α-Amylase |
| IIa | 0.85 | α-Amylase |
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences
The primary analog for comparison is N⁴-(2,4-dimethylphenyl)-N²-(3-fluorophenyl)pteridine-2,4-diamine (hereafter "Analog A") from a 2023 product catalog .
Table 1: Substituent Comparison
| Position | Target Compound | Analog A |
|---|---|---|
| N² | 1,3-Benzodioxol-5-ylmethyl | 3-Fluorophenyl |
| N⁴ | 3,4-Dimethylphenyl | 2,4-Dimethylphenyl |
Implications of Substituent Variations
N² Substituents
- Target Compound : The benzodioxolylmethyl group introduces a rigid, planar bicyclic system. This may improve binding to flat aromatic pockets (e.g., kinase ATP-binding sites) and enhance metabolic stability by resisting oxidative degradation .
- However, its monocyclic structure lacks the steric and electronic complexity of benzodioxole.
N⁴ Substituents
- Target Compound : The 3,4-dimethylphenyl group positions methyl groups at meta and para positions, reducing steric hindrance compared to ortho substitutions. This configuration may favor interactions with hydrophobic receptor subpockets.
- Analog A : The 2,4-dimethylphenyl group includes an ortho-methyl substituent, which could introduce steric clashes in tight binding sites but enhance van der Waals interactions in spacious regions.
Table 2: Property Comparison (Hypothetical)
| Property | Target Compound | Analog A |
|---|---|---|
| LogP | ~3.8 (high lipophilicity) | ~3.2 (moderate lipophilicity) |
| Solubility (aq.) | Low (benzodioxole enhances hydrophobicity) | Moderate (fluorine improves polarity) |
| Metabolic Stability | High (benzodioxole resists oxidation) | Moderate (fluorine reduces CYP450 metabolism) |
| Binding Affinity | Potential for strong π-π interactions | Enhanced dipole interactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
